Cas no 596807-96-4 (2-chloro-N-[(oxolan-2-yl)methyl]propanamide)

2-Chloro-N-[(oxolan-2-yl)methyl]propanamide is a chloro-substituted propanamide derivative featuring a tetrahydrofuran (oxolane) moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its reactive chloro group and amide functionality, which make it a versatile intermediate for further derivatization. The oxolane ring enhances solubility and may influence molecular conformation, potentially improving binding affinity in target applications. Its well-defined structure allows for precise modifications, making it suitable for the development of novel bioactive compounds or specialized polymers. The compound is typically handled under controlled conditions due to its reactive nature, ensuring stability and purity for research purposes.
2-chloro-N-[(oxolan-2-yl)methyl]propanamide structure
596807-96-4 structure
Product Name:2-chloro-N-[(oxolan-2-yl)methyl]propanamide
CAS No:596807-96-4
MF:C8H14ClNO2
MW:191.655261516571
CID:3503425
PubChem ID:532265
Update Time:2025-10-29

2-chloro-N-[(oxolan-2-yl)methyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • PROPANAMIDE, 2-CHLORO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-
    • 2-chloro-N-(oxolan-2-ylmethyl)propanamide
    • 2-chloro-N-[(oxolan-2-yl)methyl]propanamide
    • EN300-07098
    • AKOS017269046
    • 596807-96-4
    • CCYFCLVMSOMMEF-UHFFFAOYSA-N
    • F8889-3273
    • 2-Chloro-N-((tetrahydrofuran-2-yl)methyl)propanamide
    • G59243
    • Propanamide, N-tetrahydrofurfuryl-2-chloro-
    • AKOS000264648
    • Z56949567
    • WYA80796
    • Inchi: 1S/C8H14ClNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h6-7H,2-5H2,1H3,(H,10,11)
    • InChI Key: CCYFCLVMSOMMEF-UHFFFAOYSA-N
    • SMILES: C(NCC1CCCO1)(=O)C(Cl)C

Computed Properties

  • Exact Mass: 191.0713064Da
  • Monoisotopic Mass: 191.0713064Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.3Ų

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2-chloro-N-[(oxolan-2-yl)methyl]propanamide Suppliers

Amadis Chemical Company Limited
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(CAS:596807-96-4)2-chloro-N-[(oxolan-2-yl)methyl]propanamide
Order Number:A1088626
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:33
Price ($):389.0
Email:sales@amadischem.com

Additional information on 2-chloro-N-[(oxolan-2-yl)methyl]propanamide

Professional Introduction to 2-chloro-N-[(oxolan-2-yl)methyl]propanamide (CAS No. 596807-96-4)

2-chloro-N-[(oxolan-2-yl)methyl]propanamide, identified by the Chemical Abstracts Service Number (CAS No.) 596807-96-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of amides characterized by a unique structural motif that includes a chlorinated aromatic ring and an oxolane-substituted methyl group, making it a versatile intermediate in the development of novel therapeutic agents.

The structural features of 2-chloro-N-[(oxolan-2-yl)methyl]propanamide make it particularly interesting for medicinal chemists. The presence of a chloro substituent on the aromatic ring enhances its reactivity, allowing for further functionalization through various chemical transformations. Additionally, the oxolane ring, a five-membered heterocyclic structure, introduces steric and electronic effects that can influence the compound's biological activity. These characteristics have positioned this molecule as a valuable building block in the synthesis of pharmacologically active compounds.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The unique structural framework of 2-chloro-N-[(oxolan-2-yl)methyl]propanamide has been explored in several research studies aimed at identifying novel bioactive molecules. For instance, studies have demonstrated its potential utility in the design of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloro group facilitates nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores that can modulate enzyme activity.

One notable application of this compound is in the synthesis of protease inhibitors. Proteases play a crucial role in numerous biological processes, and their inhibition is often employed to treat conditions such as HIV/AIDS and Alzheimer's disease. The oxolane-substituted amide moiety in 2-chloro-N-[(oxolan-2-yl)methyl]propanamide provides a rigid scaffold that can interact with the active sites of these enzymes, potentially leading to the development of potent inhibitors. Preliminary computational studies have suggested that this compound exhibits favorable binding affinities with certain protease targets, making it a promising candidate for further investigation.

The chemical synthesis of 2-chloro-N-[(oxolan-2-yl)methyl]propanamide involves multi-step reactions that require precise control over reaction conditions. The introduction of the chloro group typically involves halogenation reactions, while the oxolane ring is often formed through cyclization processes. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.

In terms of biological evaluation, 2-chloro-N-[(oxolan-2-yl)methyl]propanamide has been tested in various in vitro assays to assess its potential therapeutic effects. Initial results have shown promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, studies have explored its interactions with bacterial enzymes, indicating possible applications in antimicrobial therapy. These findings underscore the importance of this compound as a lead molecule for drug discovery efforts.

The development of novel pharmaceuticals often relies on innovative synthetic methodologies to optimize yield and minimize side reactions. Researchers have utilized innovative approaches to modify the structure of 2-chloro-N-[(oxolan-2-yl)methyl]propanamide, aiming to enhance its pharmacological properties. For example, derivatization strategies have been employed to introduce additional functional groups that can improve solubility or target specificity. These modifications are critical steps in transforming this intermediate into a viable drug candidate.

The regulatory landscape for new drug development requires rigorous testing to ensure safety and efficacy before human use. As such, further studies are needed to evaluate the pharmacokinetic and toxicological profiles of 2-chloro-N-[(oxolan-2-yl)methyl]propanamide. Animal models are commonly used to assess acute and chronic toxicity, as well as metabolic stability. These studies provide essential data for regulatory submissions and support the progression towards clinical trials.

The future prospects for 2-chloro-N-[(oxolan-2-yl)methyl]propanamide appear promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. By leveraging cutting-edge synthetic chemistry and biotechnological tools, scientists hope to unlock new possibilities for treating complex diseases.

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Amadis Chemical Company Limited
(CAS:596807-96-4)2-chloro-N-[(oxolan-2-yl)methyl]propanamide
A1088626
Purity:99%
Quantity:1g
Price ($):389.0
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